molecular formula C16H11N5OS2 B4705544 N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B4705544
M. Wt: 353.4 g/mol
InChI Key: HSRQCPYLUZRZEY-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide is a complex organic compound that features both benzothiadiazole and quinazoline moieties These structural motifs are often found in compounds with significant biological and chemical activities

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-15(19-10-5-6-13-14(7-10)21-24-20-13)8-23-16-11-3-1-2-4-12(11)17-9-18-16/h1-7,9H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRQCPYLUZRZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiadiazole Moiety: Starting from a suitable precursor, such as 2-aminobenzenethiol, which undergoes cyclization with a nitrating agent to form the benzothiadiazole ring.

    Quinazoline Synthesis: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the benzothiadiazole and quinazoline moieties through a sulfanyl linkage, often using reagents like thionyl chloride and subsequent amide formation.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural motifs are often found in molecules with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole structures, often used in materials science and medicinal chemistry.

    Quinazoline Derivatives: Molecules containing the quinazoline ring, known for their biological activities.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide stands out due to the combination of both benzothiadiazole and quinazoline moieties, which may confer unique properties and applications not found in compounds containing only one of these structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzothiadiazol-5-yl)-2-(quinazolin-4-ylsulfanyl)acetamide

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